2,2-Dimethyl-1,3-cyclopentanedione

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

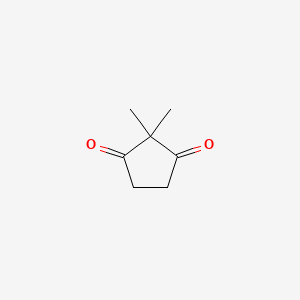

The systematic nomenclature of 2,2-dimethyl-1,3-cyclopentanedione follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of this cyclic diketone compound. The primary International Union of Pure and Applied Chemistry name is 2,2-dimethylcyclopentane-1,3-dione , which accurately describes the substitution pattern and functional groups present in the molecule. This nomenclature indicates a five-membered cyclopentane ring bearing two ketone groups at positions 1 and 3, with two methyl substituents located at position 2.

The compound is registered under Chemical Abstracts Service number 3883-58-7 , which serves as its unique chemical identifier in global databases. This registration number provides unambiguous identification across different chemical information systems and regulatory frameworks.

Alternative systematic names and synonyms for this compound include several variations that reflect different naming conventions and historical usage patterns. The most commonly encountered synonyms are This compound and 1,3-Cyclopentanedione, 2,2-dimethyl- . Additional nomenclature variants found in chemical databases include 2,2-dimethyl-cyclopentane-1,3-dione and related permutations that maintain the essential structural information while adapting to different formatting conventions.

The molecular descriptor ghl.PDMitscherleg0.127 appears in some chemical databases as an internal classification code, though this represents a database-specific identifier rather than a standardized chemical name. These various nomenclature forms ensure comprehensive coverage across different chemical information systems and facilitate accurate compound identification in diverse research contexts.

Propriétés

IUPAC Name |

2,2-dimethylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVZVJNSRQRUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192100 | |

| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-58-7 | |

| Record name | 2,2-Dimethyl-1,3-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary targets of 2,2-Dimethyl-1,3-cyclopentanedione are currently unknown. This compound is a derivative of cyclopentanedione, which is known to interact with various biological targets. .

Mode of Action

It’s possible that it may interact with its targets in a similar manner to other cyclopentanedione derivatives, but this is purely speculative without further studies.

Biochemical Pathways

Given the lack of specific information, it’s difficult to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to handle it in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam.

Analyse Biochimique

Biochemical Properties

2,2-Dimethyl-1,3-cyclopentanedione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with deoxycholic acid (DCA), a secondary bile acid implicated in numerous pathological conditions. The nature of these interactions involves changes in cell signaling pathways, which can influence various cellular processes. Additionally, this compound has been used in the synthesis of compounds such as (-)-curcumanolide A and (-)-curcumalactone through aldol-lactonization reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are notable. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with deoxycholic acid (DCA) can lead to changes in cell signaling, which may impact cellular responses and functions. These effects highlight the compound’s potential in modulating cellular activities and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various biochemical reactions, including aldol-lactonization, which is crucial for the synthesis of certain bioactive compounds

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is essential to monitor its stability and potential degradation products during in vitro and in vivo studies to ensure accurate and reliable results.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in aldol-lactonization reactions highlights its importance in the synthesis of bioactive molecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that influence its localization and accumulation within specific cellular compartments. Studying these interactions can help elucidate the compound’s mechanism of action and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell

Activité Biologique

Overview

2,2-Dimethyl-1,3-cyclopentanedione (CAS No. 3883-58-7) is a cyclic diketone with notable biochemical properties. Its molecular formula is C7H10O2, and it has a molecular weight of 126.15 g/mol. This compound is primarily studied for its interactions with various biological systems, particularly in relation to enzyme activity and cellular processes.

The precise biological targets and mechanisms of action for this compound remain largely undefined. However, it is believed to interact with biomolecules similarly to other cyclopentanedione derivatives. The compound may influence biochemical pathways by:

- Binding Interactions : It can bind to enzymes or proteins, potentially altering their activity.

- Enzyme Inhibition : There are indications that it may inhibit certain enzymes involved in metabolic pathways.

- Gene Expression Modulation : The compound may affect gene expression through its interactions with transcription factors or other regulatory proteins.

Research indicates that this compound plays a significant role in various biochemical reactions, including:

- Aldol-Lactonization : This reaction is crucial for synthesizing bioactive compounds.

- Interaction with Deoxycholic Acid (DCA) : Studies suggest that this compound can modify the effects of DCA on cellular signaling pathways, which may have implications for conditions associated with bile acids.

Cellular Effects

The compound's effects on cellular functions are significant:

- Cell Signaling : It influences signaling pathways that regulate cell growth and metabolism.

- Metabolic Pathways : Involvement in metabolic transformations highlights its potential as a precursor for various bioactive molecules.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-characterized. Factors influencing its bioavailability include:

- Stability and Degradation : The compound's stability over time affects its long-term biological activity.

- Transport Mechanisms : Understanding how it is distributed within cells and tissues is essential for elucidating its biological effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds and their implications:

- Enzyme Interaction Studies : Research has shown that cyclopentanedione derivatives can modulate enzyme activities involved in metabolic pathways. For instance, studies focusing on the inhibition of specific enzymes provide insights into potential therapeutic applications .

- Cellular Response Assessments : Investigations into how this compound affects cell lines reveal alterations in cell proliferation and apoptosis rates, indicating a potential role in cancer biology .

Data Table: Summary of Biological Activities

| Biological Activity | Observations/Findings | References |

|---|---|---|

| Enzyme Interaction | Modulates enzyme activity; potential inhibition noted | |

| Cell Signaling | Alters signaling pathways related to metabolism | |

| Gene Expression | Influences transcription factors | |

| Stability | Affected by environmental factors | |

| Aldol-Lactonization | Key role in synthesizing bioactive compounds |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 2,2-dimethyl-1,3-cyclopentanedione include substituted cyclopentanediones, cyclohexanediones, and linear diketones. Below is a detailed comparison of key compounds:

Table 1: Structural and Functional Comparison of Cyclic Diketones

Key Differences and Research Findings

Steric Effects: The 2,2-dimethyl substitution in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic additions compared to the mono-methyl analog (2-methyl-1,3-cyclopentanedione) . This steric effect is exploited in stereoselective Diels-Alder reactions to control hydrindane scaffold formation . In contrast, 2-allyl-2-methyl-1,3-cyclopentanedione (C₉H₁₂O₂) exhibits enhanced synthetic flexibility due to the allyl group, enabling cross-coupling reactions and cycloadditions .

Bioactivity :

- 2,4-Dimethyl-1,3-cyclopentanedione (CID 580975), isolated from Wolfiporia extensa, demonstrates anti-inflammatory properties, unlike the 2,2-dimethyl variant . The position of methyl groups influences hydrogen-bonding interactions with biological targets.

Thermal Stability: Cyclopentanediones with geminal substituents (e.g., 2,2-dimethyl) exhibit higher thermal stability than non-geminal analogs. For example, this compound decomposes at ~250°C, whereas 2-methyl-1,3-cyclopentanedione degrades at ~200°C .

Synthetic Utility :

- 2-Methyl-1,3-cyclopentanedione (CAS 765-69-5) is a preferred starting material for racemic hydrindane synthesis via Halo-Michael-Aldol (HMA) or Morita-Baylis-Hillman (MBH) pathways .

- The allyl-substituted analog (2-allyl-2-methyl-1,3-cyclopentanedione) is used in collision-induced dissociation (CID) studies due to its predictable fragmentation patterns .

Méthodes De Préparation

Alkylation of 1,3-Cyclopentanedione

Enolate Alkylation : The 2-position in 1,3-cyclopentanedione can be alkylated via enolate chemistry. Treatment of 1,3-cyclopentanedione with a strong base (e.g., sodium hydride or potassium tert-butoxide) generates the enolate, which can be reacted with alkyl halides such as methyl iodide to introduce methyl groups.

Geminal Dimethyl Introduction : To obtain the 2,2-dimethyl substitution, a two-step alkylation or use of a suitable gem-dimethyl precursor is required. This may involve sequential methylations or the use of a 2-methyl-1,3-cyclopentanedione intermediate followed by further methylation.

Reaction Optimization : Careful control of stoichiometry, temperature, and solvent (e.g., dry ether or THF) is critical to avoid over-alkylation or side reactions.

Use of Sulfonium Salts for Cyclopropanation and Derivative Formation

- A recent method involves reacting 1,3-cyclopentanedione with sulfonium salts in the presence of powdered potassium carbonate in ethyl acetate at room temperature to form spirocyclopropane derivatives. Although this method is primarily for spirocyclopropane synthesis, it demonstrates the reactivity and functionalization potential of the 1,3-cyclopentanedione scaffold, which can be adapted for substituted derivatives like 2,2-dimethyl compounds.

Alternative Synthetic Strategies

Mannich Reaction-Based Carbon Chain Construction

Synthesis via Haloalkoxybutenoic Acid Esters

- The key intermediate 5,5-bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic acid esters can be cyclized under basic conditions to form substituted cyclopentanediones, including those with methyl substitutions at the 2-position, by selecting appropriate alkoxy and alkyl groups in the starting esters.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Reaction Yields : Cyclization and saponification steps generally yield 60–80% of the desired cyclopentanedione derivatives. Enolate alkylation yields vary widely depending on conditions but can reach 50–70%.

Spectroscopic Characterization : Typical 1H-NMR signals for this compound include singlets for methyl groups at approximately 1.1–1.3 ppm and methylene protons in the 2.5–3.0 ppm range. 13C-NMR shows characteristic carbonyl carbons near 210–215 ppm.

Purification : Column chromatography on silica gel using hexane/ethyl acetate mixtures is common for isolating pure products.

Q & A

Basic Questions

Q. What is the molecular structure and key physicochemical properties of 2,2-Dimethyl-1,3-cyclopentanedione?

- Answer : The compound has the molecular formula C₆H₈O₂ and IUPAC name 2-methylcyclopentane-1,3-dione . Key properties include a molecular weight of 112.13 g/mol and a planar cyclopentanedione core with a methyl substituent at the 2-position. Spectroscopic characterization typically involves FT-IR (C=O stretches at ~1750 cm⁻¹) and ¹H/¹³C NMR (distinct signals for methyl and diketone groups). Gas chromatography (GC) retention indices and mass spectrometry fragmentation patterns are also critical for identification .

Q. What are the primary synthetic routes for preparing this compound?

- Answer : Common methods include:

- Condensation reactions : Cyclization of β-keto esters or acids under acidic conditions.

- Oxidative methods : Oxidation of substituted cyclopentanol precursors.

- Derivatization : For example, reaction with o-bromoaniline under reflux to form brominated derivatives .

- Experimental protocols often require strict control of temperature and stoichiometry to avoid side products like over-alkylated species .

Advanced Research Questions

Q. How does base strength influence regioselectivity in alkylation reactions of this compound?

- Answer : Regioselectivity depends on the base used:

- Strong bases (e.g., LDA) : Deprotonate the α'-position (adjacent to the methyl group), enabling alkylation at this site.

- Moderate bases (e.g., K₂CO₃) : Favor γ-alkylation (opposite the methyl group) due to steric and electronic effects.

- Methodology involves quenching intermediates with alkyl halides and validating regiochemistry via NOE NMR or X-ray crystallography .

Q. What computational approaches are used to analyze the electronic structure of this compound?

- Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates charge-density distributions.

- Multipolar atom modeling : Analyzes synchrotron X-ray diffraction data to map electron density.

- Frontier molecular orbital (FMO) analysis : Predicts reactivity by examining HOMO-LUMO gaps (~5 eV for this compound) .

Q. What methodologies are employed to synthesize and characterize derivatives like monoethylene ketal or perfluoroalkylated analogs?

- Answer :

- Ketal formation : React with ethylene glycol under acid catalysis (e.g., p-TsOH) to protect diketone groups. Confirm success via ¹³C NMR (disappearance of C=O signals) .

- Perfluoroalkylation : Use FITS reagents (e.g., CF₃I) to introduce trifluoromethyl groups. LC-MS and ¹⁹F NMR are critical for characterizing fluorinated derivatives .

Q. How is this compound applied in antifungal or photoprotective research?

- Answer :

- Antifungal activity : Derivatives like 2,4-dimethyl-1,3-cyclopentanedione inhibit Penicillium digitatum growth. Bioassays involve GC-MS quantification and radial growth inhibition tests .

- Photoprotection : The compound serves as a precursor for UV-absorbing materials. Experimental protocols include photostability testing under simulated solar light and evaluating singlet oxygen quenching efficiency .

Q. What experimental precautions are necessary when handling this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.